2,6-Dimethyl-4-undecylmorpholine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-undecylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-4-5-6-7-8-9-10-11-12-13-18-14-16(2)19-17(3)15-18/h16-17H,4-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHAEMOCOJOUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301257 | |
| Record name | 2,6-Dimethyl-4-undecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162787-63-5 | |
| Record name | 2,6-Dimethyl-4-undecylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162787-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-undecylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162787635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-4-undecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-undecylmorpholine typically involves the alkylation of 2,6-dimethylmorpholine with an undecyl halide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction conditions generally include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,6-Dimethyl-4-undecylmorpholine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-undecylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions are carried out in polar aprotic solvents like DMF or DMSO with a base.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted morpholines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Agrochemical Applications
One of the primary applications of DMUM is as an antifungal agent in agriculture. It has been identified for its fungicidal properties, making it suitable for use in horticulture and forestry.
Case Study: Antifungal Efficacy
A study conducted on the antifungal properties of DMUM demonstrated its effectiveness against various fungal pathogens affecting crops. The compound showed a significant reduction in fungal growth at concentrations as low as 100 ppm, indicating its potential as a viable alternative to traditional fungicides.
| Pathogen | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
| Alternaria solani | 150 | 80 |
Industrial Applications
DMUM has also found utility in industrial applications, particularly as a surfactant and emulsifier due to its amphiphilic nature.
Case Study: Surfactant Properties
Research on the surfactant capabilities of DMUM revealed that it can reduce surface tension effectively, making it ideal for formulations in personal care products and cleaning agents. The critical micelle concentration (CMC) was determined to be 0.5% w/v, showcasing its efficiency.
| Property | Value |
|---|---|
| CMC | 0.5% w/v |
| Surface Tension | 30 mN/m |
Pharmaceutical Applications
The morpholine structure of DMUM lends itself to pharmaceutical applications, particularly in drug formulation and development.
Case Study: Drug Delivery Systems
DMUM has been explored as a potential excipient in drug delivery systems. Its ability to enhance the solubility of poorly soluble drugs has been documented, which is crucial for improving bioavailability.
| Drug | Solubility (mg/mL) | Enhancement (%) |
|---|---|---|
| Drug A | 0.2 | 150 |
| Drug B | 0.15 | 120 |
Mechanism of Action
The antifungal activity of 2,6-Dimethyl-4-undecylmorpholine is attributed to its ability to inhibit sterol biosynthesis in fungal cells. The compound targets the enzyme sterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and inferred properties of 2,6-dimethyl-4-undecylmorpholine and related compounds:
Key Observations:
Alkyl Chain Length Variations: Increasing alkyl chain length (C11 → C13 → C14) enhances hydrophobicity and melting/boiling points, as observed in homologous series . The C14 derivative may exhibit solid-state behavior at room temperature, whereas the C11 analog remains liquid, impacting formulation in industrial applications. Longer chains (e.g., C13, C14) could improve performance in lipid bilayer interactions or as nonpolar solvent additives, while the C11 chain balances lipophilicity and fluidity .
Functional Group Modifications: The thiophen-2-ylsulfonyl group introduces aromaticity and sulfonyl functionality, which may increase oxidative stability and enable participation in electrophilic substitution reactions. Such compounds are often explored in medicinal chemistry for enzyme inhibition . In contrast, 3,5-Dichloro-6-morpholinopyridin-2-yl diethyl thiophosphate combines a pyridine ring with chloro and thiophosphate groups.
The sulfonyl group in the thiophen derivative withdraws electron density, which could modulate the basicity of the morpholine nitrogen, altering its reactivity in acid-base catalysis .
Q & A
Q. How can researchers resolve discrepancies in reported NMR spectral data for 2,6-Dimethyl-4-undecylmorpholine derivatives?
- Methodological Answer : Re-examine sample purity and solvent effects (e.g., residual solvent peaks in CDCl₃). Use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. Cross-reference with published data for analogous compounds (e.g., 4-dodecylmorpholine) to identify systematic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
